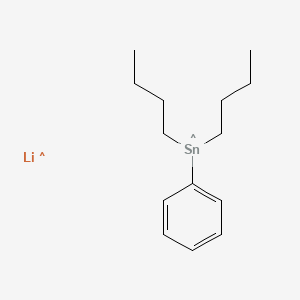![molecular formula C21H22O2S B14268842 4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) CAS No. 178810-21-4](/img/structure/B14268842.png)
4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) is an organic compound that features a thiophene ring linked to two dimethylphenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) typically involves the condensation of thiophene-2-carbaldehyde with 2,5-dimethylphenol in the presence of a suitable catalyst. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(Thiophen-2-yl)methylene]bis(phenol): Similar structure but lacks the dimethyl groups, which may affect its reactivity and applications.
4,4’-[(Furan-2-yl)methylene]bis(2,5-dimethylphenol): Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
4,4’-[(Pyridin-2-yl)methylene]bis(2,5-dimethylphenol): Features a pyridine ring, which can introduce basicity and alter its interaction with biological targets.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic compounds.
Propriétés
Numéro CAS |
178810-21-4 |
|---|---|
Formule moléculaire |
C21H22O2S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[(4-hydroxy-2,5-dimethylphenyl)-thiophen-2-ylmethyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C21H22O2S/c1-12-10-18(22)14(3)8-16(12)21(20-6-5-7-24-20)17-9-15(4)19(23)11-13(17)2/h5-11,21-23H,1-4H3 |
Clé InChI |
LSSIEXWTLICHHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C)C(C2=CC=CS2)C3=C(C=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
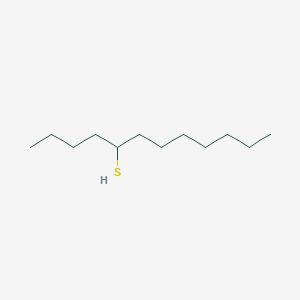
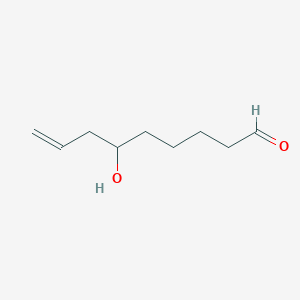
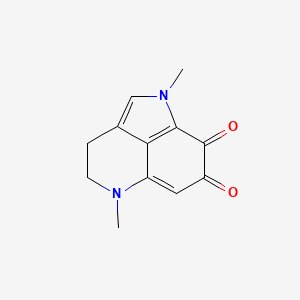
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
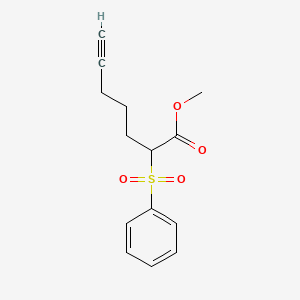
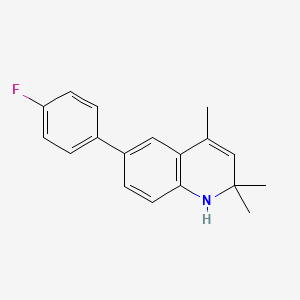
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
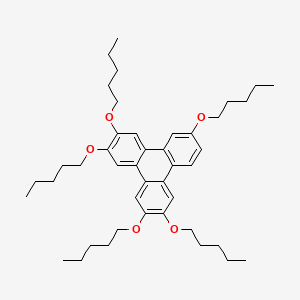
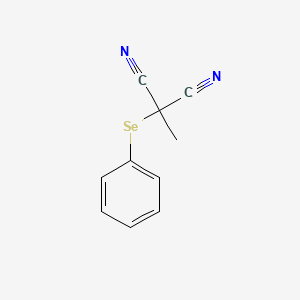

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
